molecular formula C8H14O4 B13053733 (R)-2-((2,2-Dimethyl-1,3-dioxolan-4-YL)methoxy)acetaldehyde

(R)-2-((2,2-Dimethyl-1,3-dioxolan-4-YL)methoxy)acetaldehyde

Cat. No.: B13053733
M. Wt: 174.19 g/mol
InChI Key: DGFHKZVVVFFZSC-SSDOTTSWSA-N
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Description

®-2-((2,2-Dimethyl-1,3-dioxolan-4-YL)methoxy)acetaldehyde is an organic compound with a complex structure that includes a dioxolane ring and an aldehyde functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-((2,2-Dimethyl-1,3-dioxolan-4-YL)methoxy)acetaldehyde typically involves the formation of the dioxolane ring followed by the introduction of the aldehyde group. One common method involves the reaction of a suitable diol with an aldehyde or ketone in the presence of an acid catalyst to form the dioxolane ring. Subsequent steps may include oxidation or other functional group transformations to introduce the aldehyde functionality.

Industrial Production Methods

Industrial production of ®-2-((2,2-Dimethyl-1,3-dioxolan-4-YL)methoxy)acetaldehyde may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

®-2-((2,2-Dimethyl-1,3-dioxolan-4-YL)methoxy)acetaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the aldehyde carbon.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.

    Substitution: Nucleophiles such as amines, thiols, or alcohols under acidic or basic conditions.

Major Products

    Oxidation: Carboxylic acids.

    Reduction: Primary alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

®-2-((2,2-Dimethyl-1,3-dioxolan-4-YL)methoxy)acetaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis, particularly in the formation of complex molecules and natural product synthesis.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of fine chemicals, pharmaceuticals, and agrochemicals.

Mechanism of Action

The mechanism of action of ®-2-((2,2-Dimethyl-1,3-dioxolan-4-YL)methoxy)acetaldehyde depends on its specific application. In chemical reactions, the aldehyde group is typically the reactive site, participating in nucleophilic addition or oxidation-reduction reactions. The dioxolane ring can influence the compound’s reactivity and stability, affecting its interactions with other molecules.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

®-2-((2,2-Dimethyl-1,3-dioxolan-4-YL)methoxy)acetaldehyde is unique due to its specific combination of a dioxolane ring and an aldehyde group, which imparts distinct reactivity and potential for diverse applications in synthesis and industry.

Properties

Molecular Formula

C8H14O4

Molecular Weight

174.19 g/mol

IUPAC Name

2-[[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]methoxy]acetaldehyde

InChI

InChI=1S/C8H14O4/c1-8(2)11-6-7(12-8)5-10-4-3-9/h3,7H,4-6H2,1-2H3/t7-/m1/s1

InChI Key

DGFHKZVVVFFZSC-SSDOTTSWSA-N

Isomeric SMILES

CC1(OC[C@H](O1)COCC=O)C

Canonical SMILES

CC1(OCC(O1)COCC=O)C

Origin of Product

United States

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